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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-
iodo-6-methoxypyrimidine stands out as a particularly valuable fragment for drug discovery

endeavors. Its strategic combination of a reactive iodine atom, a methoxy group, and the

inherent drug-like properties of the pyrimidine ring makes it an attractive starting point for the

synthesis of diverse compound libraries targeting a range of biological entities. This technical

guide provides a comprehensive overview of 4-iodo-6-methoxypyrimidine, including its

synthesis, reactivity in key cross-coupling reactions, and its application in fragment-based drug

discovery (FBDD), with a focus on the development of kinase inhibitors.

Physicochemical Properties
4-Iodo-6-methoxypyrimidine is a solid at room temperature with the following key properties:
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Property Value Reference

CAS Number 161489-05-0 [1]

Molecular Formula C₅H₅IN₂O [1]

Molecular Weight 236.01 g/mol [1]

Appearance Solid [2]

InChI Key
QDBUDQCGLQIPKI-

UHFFFAOYSA-N
[2]

Synthesis
A definitive, detailed synthesis protocol for 4-iodo-6-methoxypyrimidine is not readily

available in the public domain. However, a plausible synthetic route can be devised based on

established pyrimidine chemistry. A common strategy involves the iodination of a suitable

pyrimidine precursor. One potential pathway starts from 4,6-dihydroxypyrimidine, which can be

converted to 4,6-dichloropyrimidine. Subsequent selective methoxylation and iodination would

yield the target compound. Another approach could involve the direct iodination of a 6-

methoxypyrimidine derivative.

Proposed Synthetic Pathway:

4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine  POCl3 or Phosgene   4-Chloro-6-methoxypyrimidine  NaOMe, MeOH   4-Iodo-6-methoxypyrimidine  NaI, Acid  

Click to download full resolution via product page

A proposed synthetic route to 4-iodo-6-methoxypyrimidine.

Reactivity and Applications in Cross-Coupling
Reactions
The iodine atom at the 4-position of 4-iodo-6-methoxypyrimidine is highly susceptible to

palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing

molecular diversity. The electron-deficient nature of the pyrimidine ring further enhances the
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reactivity of the C-I bond towards oxidative addition to the palladium catalyst. This versatility

allows for the facile synthesis of a wide range of derivatives through Suzuki, Sonogashira, and

Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is

instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),

combine 4-iodo-6-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a

palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄,

2.0-3.0 eq).[3][4]

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and

water or toluene/ethanol/water.[3][4]

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-110 °C and

stir for 2-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent like ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography on silica gel to yield the desired 4-aryl-6-methoxypyrimidine derivative.[3]
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Experimental workflow for the Suzuki-Miyaura coupling reaction.
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the

pyrimidine ring and a terminal alkyne, providing access to alkynylpyrimidine derivatives. These

compounds can serve as valuable intermediates for further transformations or as final products

with potential biological activity.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-iodo-6-
methoxypyrimidine (1.0 eq), the terminal alkyne (1.0-1.2 eq), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base

(e.g., triethylamine or diisopropylethylamine).[6][7]

Solvent Addition: Add a suitable degassed solvent such as tetrahydrofuran (THF) or

dimethylformamide (DMF).

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-

60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with

aqueous ammonium chloride solution, followed by water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography.
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Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-

position of the pyrimidine ring.[8][9] This reaction is crucial for synthesizing libraries of amino-

pyrimidine derivatives, a common motif in kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In an oven-dried Schlenk tube, combine 4-iodo-6-methoxypyrimidine (1.0

eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable

phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, or

Cs₂CO₃, 1.2-2.0 eq).[10][11]
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Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an

inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic

solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with

water and brine.

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash

column chromatography.
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Experimental workflow for the Buchwald-Hartwig amination.
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Application in Fragment-Based Drug Discovery
(FBDD)
4-Iodo-6-methoxypyrimidine is an ideal fragment for FBDD campaigns due to its low

molecular weight, synthetic tractability, and the presence of a vector for chemical elaboration

(the iodine atom). FBDD is a powerful approach for identifying low-affinity, high-ligand-efficiency

hits that can be optimized into potent and selective drug candidates.

NMR Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary biophysical technique for

detecting the weak binding of fragments to a target protein. Ligand-observed NMR methods,

such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment

screening.

Experimental Protocol: General Procedure for STD-NMR Screening

Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a

deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4). Prepare stock solutions of the

fragment library, including 4-iodo-6-methoxypyrimidine, in a compatible deuterated solvent

(e.g., DMSO-d₆). The final fragment concentration in the NMR sample is typically in the

range of 100-500 µM.[12][13]

NMR Data Acquisition: Acquire a reference ¹H NMR spectrum of the fragment in the absence

of the protein. Then, acquire an STD-NMR spectrum of the fragment in the presence of the

protein. The STD experiment involves selective saturation of protein resonances and

observing the transfer of this saturation to the binding fragment.

Data Analysis: Subtract the on-resonance spectrum (protein saturated) from the off-

resonance spectrum (protein not saturated) to obtain the STD spectrum. The presence of

signals in the STD spectrum indicates that the fragment binds to the protein. The relative

intensities of the signals can provide information about which parts of the fragment are in

closest proximity to the protein surface.[13][14]
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Workflow for fragment screening using STD-NMR.

Case Study: Pyrimidine Scaffolds as Kinase
Inhibitors
The pyrimidine core is a well-established "privileged scaffold" for the development of protein

kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-

binding site makes it an excellent starting point for inhibitor design. Derivatives of 4-iodo-6-
methoxypyrimidine can be readily synthesized to target various kinases implicated in

diseases such as cancer and inflammatory disorders.
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Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.

Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several approved

EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, which is structurally

related to pyrimidine. More recent generations of EGFR inhibitors, like osimertinib, incorporate

a pyrimidine scaffold, demonstrating its importance in this area.

EGFR Signaling Pathway:
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Simplified EGFR signaling pathway and the point of intervention for inhibitors.

Quantitative Data for Pyrimidine-based EGFR Inhibitors:
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While specific data for derivatives of 4-iodo-6-methoxypyrimidine are not readily available,

the following table presents IC₅₀ values for representative pyrimidine-based EGFR inhibitors,

illustrating the potency that can be achieved with this scaffold.

Compound Target IC₅₀ (nM) Cell Line IC₅₀ (nM) Reference

Osimertinib
EGFR

(T790M)
~1 H1975 ~15 [15]

Osimertinib
EGFR

(L858R)
~1 PC-9 ~10 [15]

Compound

10b*
EGFR 8.29 HepG2 3,560 [3]

*Compound 10b is a pyrimidine-5-carbonitrile derivative.

Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its

dysregulation is implicated in autoimmune diseases and cancer. Several JAK inhibitors, such

as tofacitinib and upadacitinib, are approved for the treatment of conditions like rheumatoid

arthritis. Many of these inhibitors feature a pyrimidine or a related heterocyclic core.

JAK-STAT Signaling Pathway:
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Simplified JAK-STAT signaling pathway and the point of intervention for inhibitors.

Quantitative Data for Pyrimidine-based JAK Inhibitors:
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The following table provides IC₅₀ values for some pyrimidine-based JAK inhibitors, showcasing

the potential for developing potent and selective inhibitors from this scaffold.

Compound Target IC₅₀ (nM) Reference

Tofacitinib JAK3 2 [16]

Tofacitinib JAK1 100 [16]

Tofacitinib JAK2 20 [16]

Upadacitinib JAK1 - [17]

Filgotinib JAK1 - [17]

Note: Specific IC₅₀ values for Upadacitinib and Filgotinib can vary depending on the assay

conditions and are extensively documented in the literature.

Conclusion
4-Iodo-6-methoxypyrimidine is a highly valuable and versatile fragment in modern drug

discovery. Its amenability to a range of robust cross-coupling reactions allows for the efficient

generation of diverse chemical libraries. The inherent drug-like properties of the pyrimidine

scaffold make it an excellent starting point for FBDD campaigns, particularly in the pursuit of

novel kinase inhibitors. The successful development of numerous pyrimidine-based drugs

targeting kinases such as EGFR and JAKs underscores the immense potential of this chemical

class. As researchers continue to explore novel chemical space, 4-iodo-6-methoxypyrimidine
is poised to remain a key building block in the design and synthesis of the next generation of

targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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